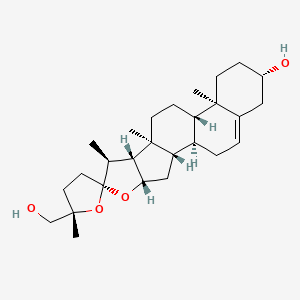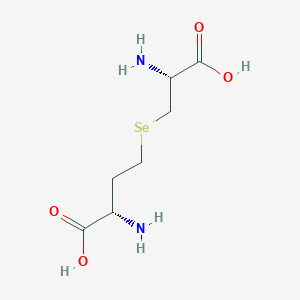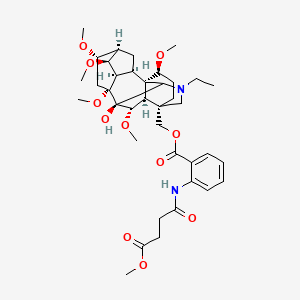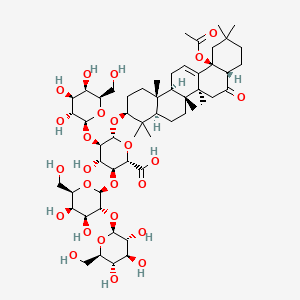
Colchicide
Vue d'ensemble
Description
Colchicine is a naturally occurring alkaloid derived from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). It has been used for centuries in traditional medicine, primarily for the treatment of gout. Colchicine is known for its anti-inflammatory properties and its ability to inhibit mitosis, making it a valuable compound in both medical and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Colchicine can be synthesized through various methods, including ultrasonic-assisted dual-water phase extraction. This method involves grinding the raw material containing colchicine, followed by dual-water phase extraction under ultrasonic waves to obtain a supernatant solution rich in colchicine. The solution is then concentrated, dissolved in chloroform, filtered, and separated through a macroporous absorption resin column. The final steps include elution, concentration, crystallization, and drying to obtain pure colchicine .
Industrial Production Methods
Industrial production of colchicine typically involves the extraction from plant sources, particularly from Colchicum autumnale and Gloriosa superba. The process includes drying and pulverizing the raw materials, followed by extraction using solvents such as ethanol or chloroform. The extract is then purified through various chromatographic techniques to isolate colchicine .
Analyse Des Réactions Chimiques
Types of Reactions
Colchicine undergoes several types of chemical reactions, including:
Oxidation: Colchicine can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the colchicine molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the biological activity of colchicine
Common Reagents and Conditions
Common reagents used in the chemical reactions of colchicine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of colchicine include various derivatives with modified biological activities. These derivatives are often used in scientific research to explore new therapeutic applications .
Applications De Recherche Scientifique
Colchicine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and cell division.
Medicine: Used to treat gout, familial Mediterranean fever, and Behçet’s disease. .
Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mécanisme D'action
Colchicine exerts its effects primarily through the inhibition of microtubule polymerization. By binding to tubulin, colchicine disrupts the formation of microtubules, which are essential for cell division and intracellular transport. This disruption leads to the inhibition of mitosis and the suppression of inflammatory pathways. Colchicine also interferes with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Colchicine is often compared to other microtubule inhibitors, such as:
- Vinblastine
- Vincristine
- Vindesine
- Vinorelbine
- Vincamine
These compounds share similar mechanisms of action by targeting tubulin and disrupting microtubule dynamics. colchicine is unique in its specific binding site on tubulin and its historical use in treating gout and other inflammatory conditions .
Propriétés
IUPAC Name |
N-(1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12(23)22-17-9-8-13-10-18(25-2)20(26-3)21(27-4)19(13)15-7-5-6-14(24)11-16(15)17/h5-7,10-11,17H,8-9H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPCQFIROMOQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966122 | |
| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-15-0, 86436-50-2 | |
| Record name | Colchicide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colchicide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086436502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLCHICIDE.HCL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















